molecular formula C23H29FN4O4S B3978136 1-{2-FLUORO-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-4-NITROPHENYL}AZEPANE

1-{2-FLUORO-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-4-NITROPHENYL}AZEPANE

Cat. No.: B3978136
M. Wt: 476.6 g/mol
InChI Key: PAWGZZOKBSYJBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-FLUORO-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-4-NITROPHENYL}AZEPANE is a complex organic compound that features a combination of fluorine, nitro, and sulfonyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-FLUORO-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-4-NITROPHENYL}AZEPANE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the sulfonyl group: This step involves the reaction of the piperazine derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Nitration and fluorination: The aromatic ring is nitrated using a mixture of concentrated nitric and sulfuric acids, followed by fluorination using a suitable fluorinating agent like N-fluorobenzenesulfonimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-{2-FLUORO-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-4-NITROPHENYL}AZEPANE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base

    Hydrolysis: Strong acids or bases like hydrochloric acid or sodium hydroxide

Major Products

    Reduction of the nitro group: Formation of the corresponding amine derivative

    Substitution of the fluorine atom: Formation of various substituted derivatives depending on the nucleophile used

    Hydrolysis of the sulfonyl group: Formation of the corresponding sulfonic acid

Scientific Research Applications

1-{2-FLUORO-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-4-NITROPHENYL}AZEPANE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of sulfonyl-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 1-{2-FLUORO-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-4-NITROPHENYL}AZEPANE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonyl group can enhance binding affinity to certain biological targets, while the nitro group may participate in redox reactions within the biological system.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methylbenzenesulfonyl chloride: Shares the sulfonyl and fluorine groups but lacks the piperazine and nitro functionalities.

    4-Fluoro-2-nitroaniline: Contains the nitro and fluorine groups but lacks the sulfonyl and piperazine functionalities.

Uniqueness

1-{2-FLUORO-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-4-NITROPHENYL}AZEPANE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the piperazine ring, in particular, is significant for its potential interactions with biological targets.

Properties

IUPAC Name

1-[2-fluoro-5-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-nitrophenyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4O4S/c1-18-6-8-19(9-7-18)33(31,32)27-14-12-26(13-15-27)22-17-21(20(24)16-23(22)28(29)30)25-10-4-2-3-5-11-25/h6-9,16-17H,2-5,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWGZZOKBSYJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3[N+](=O)[O-])F)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{2-FLUORO-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-4-NITROPHENYL}AZEPANE

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